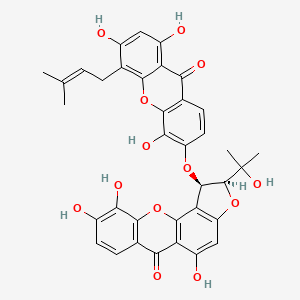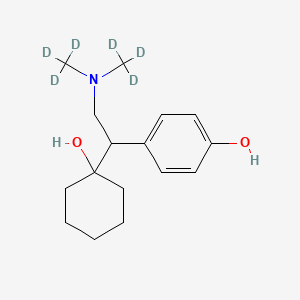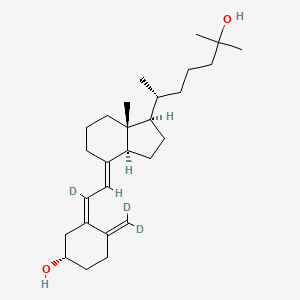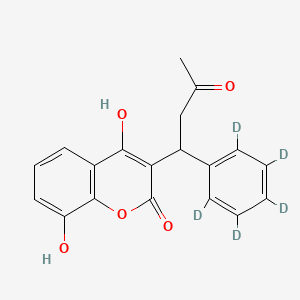
双荚金丝桃酮C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bijaponicaxanthone C is a naturally occurring xanthone dimer, which belongs to a family of compounds known for their diverse bioactivities. These compounds are frequently found in plants, fungi, and lichens .
科学研究应用
Bijaponicaxanthone C has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying xanthone dimerization and other organic reactions.
Biology: Investigated for its potential bioactivities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
Bijaponicaxanthone C is a natural compound that has been widely investigated for its promising cytotoxic activity
Mode of Action
It is known that many xanthone structures, including Bijaponicaxanthone C, show promising biological activities . .
Biochemical Pathways
Xanthones, in general, have been found to exhibit various actions against breast, colon, and lung cancers, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt and MAPK
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone , which suggests it may have good bioavailability.
Result of Action
It is known that xanthones, including bijaponicaxanthone c, have shown promising cytotoxic activity . More research is needed to describe the specific molecular and cellular effects of Bijaponicaxanthone C’s action.
生化分析
Biochemical Properties
It is known that xanthones, the class of compounds to which Bijaponicaxanthone C belongs, often interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the xanthone and the biomolecules it interacts with.
Cellular Effects
It has been suggested that xanthones can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Xanthones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bijaponicaxanthone C involves complex organic reactions. One common method includes the dimerization of monomeric xanthones under specific conditions. The reaction typically requires the presence of catalysts and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of Bijaponicaxanthone C is still in its nascent stages. Current methods focus on optimizing the yield and purity of the compound through advanced organic synthesis techniques. These methods often involve the use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purification and characterization .
化学反应分析
Types of Reactions
Bijaponicaxanthone C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
相似化合物的比较
Bijaponicaxanthone C is unique among xanthone dimers due to its specific structural features and bioactivities. Similar compounds include:
Bixanthones: Structurally similar but differ in their bioactivities.
Bigarcinenones: Another class of xanthone dimers with distinct biological properties.
Hyperidixanthone: Known for its unique methylation pattern and bioactivities.
属性
IUPAC Name |
(1R,2S)-5,9,10-trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O13/c1-13(2)5-6-14-18(38)11-19(39)23-26(41)16-8-10-21(29(44)32(16)48-30(14)23)46-34-25-22(47-35(34)36(3,4)45)12-20(40)24-27(42)15-7-9-17(37)28(43)31(15)49-33(24)25/h5,7-12,34-35,37-40,43-45H,6H2,1-4H3/t34-,35+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMIGYRRSFIAEV-GPOMZPHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)OC4C(OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@H](OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of Bijaponicaxanthone C?
A1: Bijaponicaxanthone C is a new bisxanthone isolated from the Hypericum japonicum plant. Its structure was determined to be 6-[1″,5″,6″-trihydroxy-2′′′-(β-hydroxy-β-methylethyl)-2′′′,3′′′-dihydrofuran(5′′′,4′′′,3″,4″)xanthone-3′′′-oxyl]- 1,3,5-trihydroxy-4-isoprenylxanthone []. Unfortunately, the provided abstract doesn't detail the molecular formula, weight, or spectroscopic data for Bijaponicaxanthone C.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









